5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole
Description
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is a tetrazole derivative characterized by a phenyl group at the N1 position and a chiral (2S)-2-methylbut-3-en-1-ylsulfanyl substituent at the C5 position. Tetrazoles are nitrogen-rich heterocycles widely utilized in medicinal chemistry due to their bioisosteric relationship with carboxylic acids, metabolic stability, and hydrogen-bonding capabilities. The (2S)-configured allylic sulfanyl group introduces stereochemical complexity, which may influence biological activity, coordination chemistry, and metabolic pathways.
Properties
CAS No. |
623938-89-6 |
|---|---|
Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(2S)-2-methylbut-3-enyl]sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C12H14N4S/c1-3-10(2)9-17-12-13-14-15-16(12)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3/t10-/m0/s1 |
InChI Key |
WYDDMFUNSGYGJY-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H](CSC1=NN=NN1C2=CC=CC=C2)C=C |
Canonical SMILES |
CC(CSC1=NN=NN1C2=CC=CC=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole typically involves the reaction of a suitable precursor with azide sources under specific conditions. One common method involves the cycloaddition of organic nitriles with sodium azide in the presence of a catalyst . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure efficiency and scalability. These processes involve the reaction between a polymer-supported triorganotin azide and the appropriate organic nitrile . This method is favored for its cost-effectiveness and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Cytotoxicity and Anticancer Potential
- Cyclohexylsulfanyl pyrazole-Pd/Pt complexes (e.g., from ) demonstrate enhanced cytotoxicity against Jurkat, K562, and U937 cancer cells compared to cisplatin, attributed to bulky cyclohexyl groups improving cellular uptake .
- The target compound’s (2S)-allylic sulfanyl group may similarly enhance metal coordination (e.g., with Pd or Pt), though direct cytotoxic data are lacking.
Enzyme Inhibition
- Sulfanyl-oxadiazole derivatives (–11) exhibit α-glucosidase inhibition (e.g., 6g: IC₅₀ = 49.71 µM vs. acarbose = 38.25 µM) and lipoxygenase (LOX) inhibition, driven by alkyl/aralkyl sulfanyl substituents .
- The chiral sulfanyl group in the target compound may confer stereoselective binding to enzyme active sites, though empirical studies are needed.
Antibacterial Activity
- Sulfanyl-acetamide derivatives () show moderate activity against B. subtilis and S. typhi, with % hemolytic activity <15%, indicating selectivity .
- The (2S)-allylic substituent in the target compound could reduce hemolytic risk while maintaining antibacterial efficacy, similar to fluorobenzyl derivatives (e.g., 6s: % hemolysis = 12.5) .
Biological Activity
5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole is a compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. This article focuses on the biological activity of this specific compound, synthesizing available research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole
- Molecular Formula : C12H16N4S
- Molecular Weight : 252.35 g/mol
The presence of the tetrazole ring contributes to its biological activity, while the sulfanyl and phenyl groups may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized tetrazole compounds showed moderate to strong antibacterial and antifungal activities. For instance, a related compound demonstrated effective inhibition against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole | E. coli, S. aureus | Moderate |
| 2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one | Various | Good |
| 5-thio-substituted tetrazoles | Various | Moderate |
Anti-inflammatory and Analgesic Properties
Tetrazole compounds have been studied for their anti-inflammatory effects. In particular, the presence of the tetrazole ring has been linked to inhibition of inflammatory pathways . For example, certain derivatives have shown promise in reducing inflammation in animal models.
Anticancer Potential
The anticancer activity of tetrazole derivatives is another area of interest. Research has indicated that some compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival .
Other Biological Activities
In addition to the aforementioned activities, tetrazole derivatives have also been explored for:
- Anticonvulsant Effects : Certain compounds have shown potential in reducing seizure activity in animal models.
- Antihypertensive Activity : Some studies suggest that tetrazole derivatives may help lower blood pressure through vasodilation mechanisms.
Study on Antimicrobial Efficacy
In a comparative study, several tetrazole derivatives were evaluated for their antimicrobial efficacy against various pathogens. The compound 5-{[(2S)-2-methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole was included in this evaluation, showing moderate activity against both Gram-positive and Gram-negative bacteria. The results were benchmarked against standard antibiotics like ciprofloxacin.
In Vivo Anti-inflammatory Study
An in vivo study assessed the anti-inflammatory effects of a series of tetrazoles, including our compound of interest. The results indicated a significant reduction in paw edema in treated animals compared to controls, suggesting potential therapeutic applications in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
